molecular formula C12H22O3S4 B13811000 Ttctoaa CAS No. 162316-50-9

Ttctoaa

Cat. No.: B13811000
CAS No.: 162316-50-9
M. Wt: 342.6 g/mol
InChI Key: FIDHVLBJRGCOAB-UHFFFAOYSA-N
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Description

2-(1,4,8,11-Tetrathiacyclotetradec-6-yloxy)acetic acid, commonly referred to as Ttctoaa, is a thiacrown ether with a pendant carboxylic acid group. This compound is known for its unique structure, which includes multiple sulfur atoms, making it a valuable molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid involves the formation of the thiacrown ether ring followed by the introduction of the carboxylic acid group. The typical synthetic route includes:

Industrial Production Methods

Industrial production of 2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch reactors, where reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Esters and amides.

Scientific Research Applications

2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid involves its interaction with molecular targets through its sulfur atoms and carboxylic acid group. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3,6,10,13-tetrathiacyclotetradec-1-oxy)hexanoic acid: Another thiacrown ether with a similar structure but a different pendant group.

    Thiacrown ethers: A class of compounds with similar sulfur-containing ring structures.

Uniqueness

2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid is unique due to its specific combination of a thiacrown ether ring and a carboxylic acid group. This structure allows it to form stable complexes with metal ions and interact with a wide range of biological molecules, making it a versatile compound in various scientific fields .

Properties

CAS No.

162316-50-9

Molecular Formula

C12H22O3S4

Molecular Weight

342.6 g/mol

IUPAC Name

2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid

InChI

InChI=1S/C12H22O3S4/c13-12(14)8-15-11-9-18-6-4-16-2-1-3-17-5-7-19-10-11/h11H,1-10H2,(H,13,14)

InChI Key

FIDHVLBJRGCOAB-UHFFFAOYSA-N

Canonical SMILES

C1CSCCSCC(CSCCSC1)OCC(=O)O

Origin of Product

United States

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